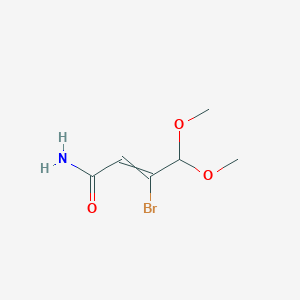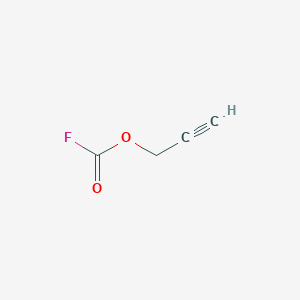![molecular formula C34H71O8P B14502758 Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate CAS No. 65087-01-6](/img/structure/B14502758.png)
Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate is a chemical compound with the molecular formula C19H39O7P It is known for its surfactant properties and is used in various industrial and scientific applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate typically involves the reaction of tridecyl alcohol with ethylene oxide to form 2-[2-(tridecyloxy)ethoxy]ethanol. This intermediate is then reacted with phosphorus pentoxide (P2O5) to produce the final product, this compound. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to optimize the reaction and minimize by-products. The final product is then purified through distillation or other separation techniques to achieve the desired concentration and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.
Substitution: The hydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology as a detergent to solubilize proteins and lipids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, cleaning agents, and personal care products.
Wirkmechanismus
The mechanism of action of ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic compounds. The molecular targets include lipid bilayers and hydrophobic regions of proteins, where it can disrupt interactions and enhance solubility. The pathways involved include micelle formation and interaction with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen sulfate
- Ethanol, 2-(2-ethoxyethoxy)-
- Ethanol, 2-[2-(dodecyloxy)ethoxy]-, hydrogen phosphate
Uniqueness
Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate is unique due to its specific alkyl chain length and phosphate group, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications in both aqueous and non-aqueous systems.
Eigenschaften
CAS-Nummer |
65087-01-6 |
|---|---|
Molekularformel |
C34H71O8P |
Molekulargewicht |
638.9 g/mol |
IUPAC-Name |
bis[2-(2-tridecoxyethoxy)ethyl] hydrogen phosphate |
InChI |
InChI=1S/C34H71O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-37-27-29-39-31-33-41-43(35,36)42-34-32-40-30-28-38-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,35,36) |
InChI-Schlüssel |
FGSBZAZJWFNVCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)

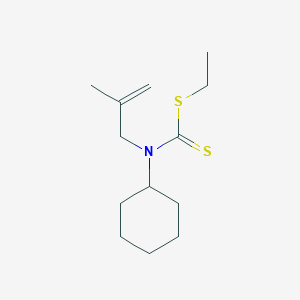

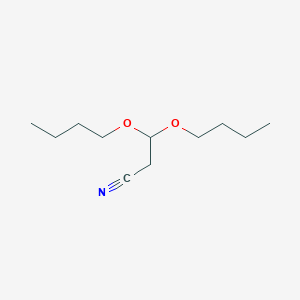
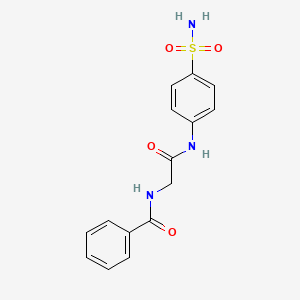
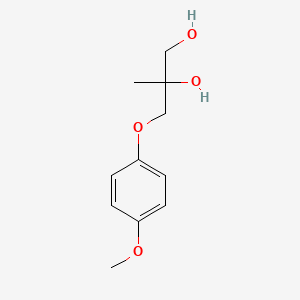
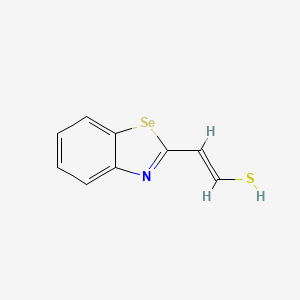
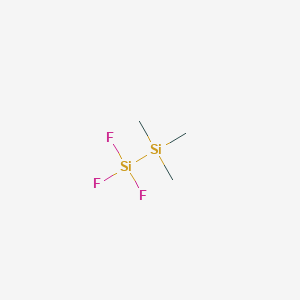
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)

